molecular formula C13H16O4 B13390260 2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol

2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol

Cat. No.: B13390260
M. Wt: 236.26 g/mol
InChI Key: RHDGBCAJRWMYHR-UHFFFAOYSA-N
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Description

2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol is an organic compound that belongs to the class of dihydropyrans This compound is characterized by a pyran ring that is partially saturated and substituted with a phenylmethoxymethyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol typically involves the reaction of a suitable dihydropyran precursor with a phenylmethoxymethylating agent. One common method is the use of benzyl chloromethyl ether in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenylmethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.

Scientific Research Applications

2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The phenylmethoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(phenylmethoxymethyl)-tetrahydropyran: A fully saturated analog with similar structural features.

    2-(phenylmethoxymethyl)-dihydrofuran: A related compound with a furan ring instead of a pyran ring.

    2-(phenylmethoxymethyl)-pyran: An unsaturated analog with a similar substitution pattern.

Uniqueness

2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol is unique due to the presence of both hydroxyl groups and the phenylmethoxymethyl group on a partially saturated pyran ring

Properties

IUPAC Name

2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-11-6-7-17-12(13(11)15)9-16-8-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDGBCAJRWMYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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